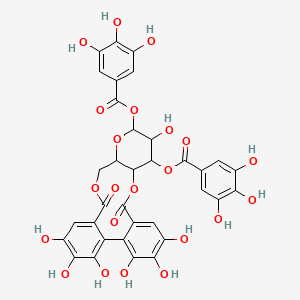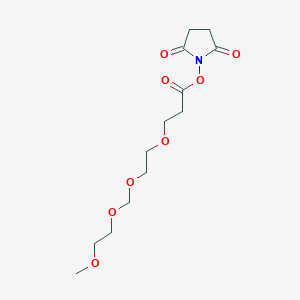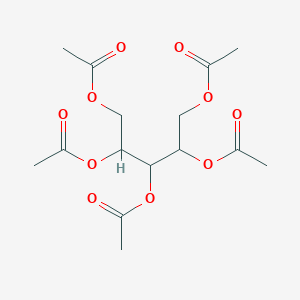
1,2,3,4,5-Penta-O-acetylpentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is part of a broader class of acetylated sugars and sugar alcohols, which are often used in various chemical and biological applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol using acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid . The reaction typically involves dissolving pentitol in acetic anhydride and adding the catalyst while maintaining the temperature below 35°C. The mixture is then stirred and poured into ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent pentitol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Pentitol
Oxidation: Pentaric acid derivatives
Reduction: Pentitol
Substitution: Various substituted pentitol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed acetylation and deacetylation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for pentitol.
Industry: Utilized in the production of acetylated derivatives for various industrial applications
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its hydrolysis to release pentitol, which can then participate in various metabolic pathways. The acetyl groups can also interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
- 1,2,3,4,5-Penta-O-acetyl-D-xylitol
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. Compared to other acetylated sugars, it offers different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5401-55-8 |
|---|---|
Molekularformel |
C15H22O10 |
Molekulargewicht |
362.33 g/mol |
IUPAC-Name |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
InChI-Schlüssel |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


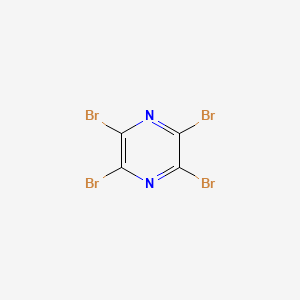
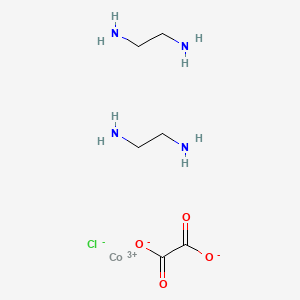
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
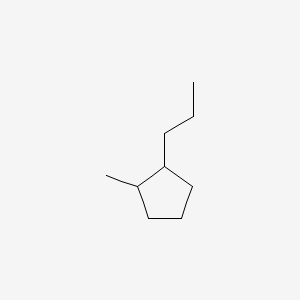
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
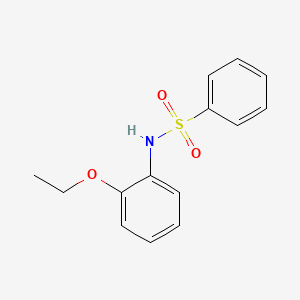
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)

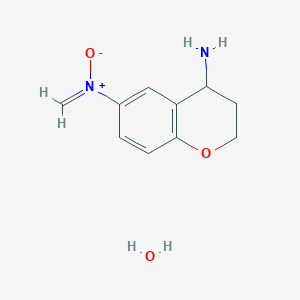
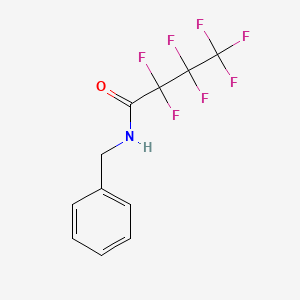
phosphane}](/img/structure/B14171952.png)

